2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4-one core with a fluoro substituent at position 9 and a methyl group at position 2. The acetamide moiety at position 3 is linked to a 2-(trifluoromethyl)phenyl group, contributing to its unique electronic and steric profile. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine at position 9 may reduce susceptibility to oxidative metabolism .
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O2S/c1-10-25-17-16-12(21)6-4-8-14(16)30-18(17)19(29)27(10)9-15(28)26-13-7-3-2-5-11(13)20(22,23)24/h2-8H,9H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMLZVFJBMCQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC=C3C(F)(F)F)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process involving the formation of intermediate compounds. Common steps may include:
Formation of the benzothieno[3,2-d]pyrimidin-3(4H)-yl intermediate: Starting with the appropriate substituted benzothiophene and pyrimidine derivatives, these are fused together under specific conditions, often involving a catalyst and a controlled temperature.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as fluorine gas, hydrogen fluoride, or more commonly, organofluorine compounds like N-fluorobenzenesulfonimide.
Attachment of the trifluoromethylphenylacetamide moiety: This involves the reaction of the fluoro-substituted intermediate with a trifluoromethylphenyl acetylating agent in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves optimization of each reaction step for scalability. This includes:
Batch vs. continuous processes: Depending on the demand, batch processes might be scaled up or continuous production methods might be employed for efficiency.
Catalyst and reagent recycling: To reduce costs and environmental impact, catalysts and reagents are often recovered and reused.
Process automation: Advanced control systems ensure precise reaction conditions, improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the methyl and fluoro groups under strong oxidative conditions.
Reduction: Reduction reactions are less common but can be employed to modify specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Typically involve strong nucleophiles such as amines or alkoxides, often under basic conditions.
Major Products Formed
Depending on the specific reaction, the products can include modified versions of the original compound with altered functional groups, which may further enhance its properties or reactivity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile precursor in organic synthesis.
Biology
In biological research, it is studied for its potential interactions with various biological targets, which could lead to the development of new pharmaceuticals or biochemicals.
Medicine
While not yet a commercial drug, preliminary studies suggest that it may exhibit pharmacological activities, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The precise mechanism of action of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is still under investigation. its effects are believed to involve:
Molecular targets: Potential targets include enzymes, receptors, and DNA/RNA sequences.
Pathways involved: The compound might influence signaling pathways, protein synthesis, or gene expression, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared below with four analogs based on core modifications, substituent variations, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects :
- The trifluoromethyl group in the target compound and –12 analogs enhances lipophilicity and resistance to metabolic degradation compared to the benzyl () or chloro/fluoro-phenyl () groups.
- The 9-fluoro substituent in the target compound and analog likely reduces oxidative metabolism, a common strategy in drug design to prolong half-life .
Biological Activity
The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A benzothieno moiety, which contributes to its chemical properties.
- A pyrimidine ring , which is often associated with various biological activities.
- Fluorinated substituents (fluoro and trifluoromethyl groups) that enhance lipophilicity and potentially improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in crucial metabolic pathways. For example, it could interact with kinases or other regulatory proteins, altering their activity and affecting downstream signaling pathways.
- Protein Binding : The presence of functional groups such as acetamide may facilitate binding to nucleophilic sites on proteins, enhancing its efficacy in modulating protein functions.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound across various assays:
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance:
- Compounds with a similar benzothieno-pyrimidine core have shown promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Case Study: Antibacterial Evaluation
In a comparative study, several compounds structurally related to 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide were tested for their antibacterial activity. The results are summarized in the following table:
| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 0.5 | Highly Active |
| Compound B | E. coli | 1 | Moderately Active |
| Compound C | Pseudomonas aeruginosa | 8 | Less Active |
| Target Compound | S. aureus, E. coli | TBD | Under Investigation |
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating infections caused by resistant bacterial strains. The incorporation of fluorinated groups typically enhances the pharmacokinetic properties of drug candidates, improving their absorption and distribution in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
